Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic system integrates a thiophene ring fused to a partially saturated pyridine moiety. Key functional groups include a benzoylbenzamido substituent at position 2, a benzyl group at position 6, and a methyl carboxylate ester at position 3, with the hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
methyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4S.ClH/c1-36-30(35)26-24-16-17-32(18-20-8-4-2-5-9-20)19-25(24)37-29(26)31-28(34)23-14-12-22(13-15-23)27(33)21-10-6-3-7-11-21;/h2-15H,16-19H2,1H3,(H,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXGDNDIPINEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetrahydrothieno[2,3-c]pyridine core. Its chemical formula is C22H24N2O3S·HCl, with a molecular weight of approximately 408.96 g/mol. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that related compounds within the tetrahydrothieno[2,3-c]pyridine class possess antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Compounds similar to methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results suggest promising anticancer activity .
- Anti-parasitic Activity : Some studies have explored the anti-parasitic effects against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, highlighting the potential of this compound in treating parasitic infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes starting from simpler thieno-pyridine derivatives. The introduction of various substituents on the benzoyl and benzamido groups has been shown to influence the biological activity significantly.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Benzoylation | Benzoyl chloride | Room Temperature |
| 2 | Amide Formation | Amine derivative | Reflux |
| 3 | Cyclization | Thione precursor | Heat |
Case Studies
- Antimicrobial Evaluation : A study synthesized several tetrahydrothieno derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Cytotoxicity Testing : In vitro assays were conducted on MCF-7 and SW480 cell lines using the MTT assay to determine cell viability post-treatment with the compound. Results showed a significant reduction in cell viability at higher concentrations .
- Anti-parasitic Activity : In another study focusing on anti-parasitic properties, methyl derivatives were tested against T. gondii tachyzoites. The results indicated effective inhibition at micromolar concentrations .
Scientific Research Applications
Synthesis and Structural Properties
The compound is synthesized through a series of chemical reactions involving thieno[2,3-c]pyridine derivatives. The synthetic pathway typically includes the formation of the thieno-pyridine core followed by functionalization at the benzoyl and carboxylate positions. The structural complexity of this compound allows for diverse modifications that can enhance its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer properties. For instance, analogs have been shown to reverse drug resistance in cancer cell lines by modulating P-glycoprotein activity. This is crucial for improving the efficacy of conventional chemotherapeutics like paclitaxel and doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Certain benzoyl derivatives have demonstrated effectiveness against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. Structure-activity relationship (SAR) studies suggest that modifications to the benzoyl group can enhance the selectivity and potency against these pathogens .
Cancer Cell Line Studies
A study involving SW620/Ad300 drug-resistant cell lines showed that certain derivatives could significantly enhance the accumulation of paclitaxel within cells, thereby overcoming resistance mechanisms .
Anti-parasitic Efficacy
In vitro assays demonstrated that specific analogs of this compound exhibited IC50 values below 0.1 µg/mL against T. b. rhodesiense and L. donovani, indicating potent anti-parasitic activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on three compounds from , which share structural motifs with the target molecule:
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) systems. These variations influence electronic properties and binding affinities. Saturation in the target’s pyridine ring may enhance conformational flexibility compared to the fully aromatic cores of 11a, 11b, and 12 .
In contrast, 11a and 11b feature smaller cyano-substituted benzylidenes, which may increase polarity and hydrogen-bonding capacity. The methyl carboxylate in the target could enhance solubility compared to the cyano groups in 11a, 11b, and 12, though the hydrochloride salt further improves aqueous compatibility .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step amidation and esterification, whereas 11a, 11b, and 12 were synthesized via condensation reactions with aromatic aldehydes or anthranilic acid, yielding moderate to good (57–68%) crystallized products .
Spectroscopic Characterization: IR and NMR data for 11a, 11b, and 12 highlight diagnostic peaks for cyano (~2,220 cm⁻¹), carbonyl (~1,710 cm⁻¹), and aromatic protons (δ 6.5–8.0 ppm). Similar techniques would apply to the target compound, with additional signals for the benzyl and benzoyl groups .
Methodological Considerations
- Structural Analysis : X-ray crystallography using SHELX software () is a standard method for resolving complex heterocyclic structures like the target compound. SHELX’s robustness in handling small-molecule refinement (e.g., for 11a, 11b, and 12) underscores its utility for confirming stereochemistry and intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
